BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one for its unique para‑bromophenyl handle (C–Br bond dissociation energy ≈336 kJ/mol), enabling Suzuki, Heck, and Buchwald‑Hartwig couplings under milder conditions than chloro‑analogs. The 4,5‑dihydroxy‑2(3H)‑furanone scaffold provides two additional H‑bond donor/acceptor sites absent in 2(5H)‑furanone series, enhancing solubility, metabolic stability, and synthetic versatility. With MW, H‑bond profile, and logP that conform to the Rule of Three, this compound is ideal for fragment‑based screening. It also serves as a hydrated precursor to 5‑methylene‑2,5‑dihydrofuran‑2‑one antifungal leads. Bulk quantities available; inquire for custom scales.

Molecular Formula C10H7BrO4
Molecular Weight 271.06 g/mol
CAS No. 1245648-42-3
Cat. No. B12843017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one
CAS1245648-42-3
Molecular FormulaC10H7BrO4
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=C(OC2=O)O)O)Br
InChIInChI=1S/C10H7BrO4/c11-6-3-1-5(2-4-6)7-8(12)10(14)15-9(7)13/h1-4,7,12,14H
InChIKeyZHKOECKNBPGJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one CAS 1245648-42-3 – Core Chemical Identity and Structural Class


3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one (CAS 1245648-42-3) is a synthetic heterocyclic organic compound belonging to the 3-aryl-4,5-dihydroxyfuran-2(3H)-one subclass. Its structure combines a para‑bromophenyl substituent at C3 with two hydroxyl groups at C4 and C5 on the furanone ring, yielding the molecular formula C₁₀H₇BrO₄ and a molecular weight of 271.06 g/mol [1][2]. The compound is cataloged in PubChem (CID 49853519) and is marketed by research chemical suppliers as a screening compound or synthetic intermediate, with no therapeutic claims [2].

Why 3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one Cannot Be Replaced by Other 3‑Arylfuranones


Generic substitution among 3-arylfuranones is precluded by the strong dependence of biological and chemical reactivity on both the aryl halogen and the furanone oxidation state. Structure–activity studies on 3-(4-bromophenyl)-2,5-dihydrofuran-2-ones demonstrate that altering the aryl substituent or the C5 side‑chain dramatically attenuates or ablates antifungal and cytostatic activity [1]. The 4,5‑dihydroxy‑2(3H)‑furanone scaffold of the target compound introduces a distinct tautomeric form and an additional hydrogen‑bond donor/acceptor pair that are absent in the more widely explored 2(5H)‑furanone (butenolide) series, directly affecting solubility, metabolic stability, and synthetic derivatization pathways [2]. Consequently, data obtained from monohydroxy or non‑hydroxylated analogs cannot be extrapolated to predict the behavior of this compound.

Quantitative Comparator Evidence for 3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one


Increased Hydrogen‑Bond Donor Capacity Versus the 4‑Monohydroxy Analog

The 4,5‑dihydroxy substitution of 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one provides two hydrogen‑bond donor (HBD) sites compared to the single HBD of the closest synthetic precursor, 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one (CAS 100074-49-5). Computed properties from PubChem yield an HBD count of 2 for the target compound and a calculated logP of 1.8 [1]. Although the exact HBD count and logP of the monohydroxy comparator have not been explicitly tabulated in public databases, its chemical structure unambiguously limits it to one HBD, and the absence of the additional hydroxyl group is expected to reduce topological polar surface area (tPSA) and increase lipophilicity relative to the target . This difference directly influences passive membrane permeability and solubility, which are critical parameters in early‑stage drug discovery and chemical biology probe selection.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Bromo‑Substituent Retention Potential for Downstream Cross‑Coupling Chemistry

The para‑bromophenyl moiety in 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one is a stable aryl bromide amenable to palladium‑catalyzed cross‑coupling reactions. In contrast, 3-(4-chlorophenyl)- and 3-(4-fluorophenyl)-4,5-dihydroxyfuran-2(3H)-one analogs (where documented) exhibit lower reactivity in Suzuki–Miyaura and Buchwald–Hartwig couplings due to the stronger C–Cl bond strength (bond dissociation energy ≈ 397 kJ/mol for Ph‑Cl vs ≈ 336 kJ/mol for Ph‑Br) [1][2]. This bond‑strength difference quantifiably translates into more facile oxidative addition and broader substrate scope for the brominated compound, making it the preferred entry point for diversity‑oriented synthesis of 3‑arylfuranone libraries [3].

Synthetic Chemistry Cross‑Coupling Building Blocks

Cytostatic Activity Contextualized Against 3-(4-Bromophenyl)-2,5-dihydrofuran-2-one Derivatives

While no direct IC₅₀ data have been reported for 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one, systematic structure‑activity relationship (SAR) studies on the closely related 3-(4-bromophenyl)-2,5-dihydrofuran-2-one series establish that the 4‑bromophenyl substituent at C3 is essential for potent cytostatic activity. In these studies, 5‑bis(acetyloxymethyl)-3-(4-bromophenyl)-4-phenyl-2,5-dihydrofuran-2-one exhibited IC₅₀ values below 5 µM against HeLa S3 and CCRF‑CEM cell lines, whereas analogs with different aryl groups lost activity [1][2]. The target compound retains the critical 4‑bromophenyl motif but presents the dihydroxy‑2(3H)‑furanone tautomer, which may confer different metabolic stability and solubility relative to the 2,5‑dihydro series, positioning it as a candidate for further cytotoxic profiling.

Anticancer Research Cytotoxicity Structure–Activity Relationship

Antibacterial Activity of the 4‑Bromophenyl Pharmacophore in Combretafuranone Analogs

In a series of 32 combretafuranone analogs, the compound 3-(4-bromophenyl)-5,5-bis(hydroxymethyl)-4-(4-methylphenyl)-2,5-dihydrofuran-2-one displayed the most potent antibacterial activity, with an MIC₉₅ of 0.98 µM (0.38 µg/mL) against Staphylococcus aureus ATCC 6538 at 24 h [1]. Although this analog bears additional substituents, the 4‑bromophenyl group at C3 is a conserved feature that correlates with sub‑micromolar antistaphylococcal potency in the series. 3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one shares this pharmacophoric element but lacks the C4‑tolyl and C5‑bis(hydroxymethyl) groups that confer cytotoxicity in the combretafuranone class, suggesting it may serve as a simplified probe to deconvolute the antibacterial pharmacophore [1].

Antibacterial Gram‑Positive Combretafuranone

Procurement‑Oriented Application Scenarios for 3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one


Diversity‑Oriented Synthesis of 3‑Arylfuranone Libraries via Palladium‑Catalyzed Cross‑Coupling

The para‑bromophenyl substituent serves as a versatile handle for Suzuki, Heck, and Buchwald‑Hartwig couplings, enabling rapid diversification of the 3‑aryl position. The lower C–Br bond dissociation energy (≈336 kJ/mol) compared to C–Cl (≈397 kJ/mol) allows milder reaction conditions and broader functional‑group tolerance [1][2], making this compound a superior starting material for building screening libraries of drug‑like furanones.

Physicochemical Probe for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 271.06 g/mol, two hydrogen‑bond donors, four acceptors, and a logP of 1.8, the compound adheres to the 'Rule of Three' for fragment screening [1]. Its balanced hydrophilicity and the presence of the bromine atom for anomalous scattering make it suitable for crystallographic fragment screening campaigns targeting proteins with solvent‑exposed binding pockets.

Synthetic Intermediate for Antifungal Methylene‑Furanone Prodrugs

Structure–activity studies have shown that 3-(4-bromophenyl)-5-methylene-2,5-dihydrofuran-2-one is the active antifungal species generated by elimination from 5‑acyloxymethyl precursors [1]. The 4,5‑dihydroxyfuran‑2(3H)‑one scaffold can be envisioned as a hydrated precursor or a synthon for constructing the 5‑methylene‑2,5‑dihydrofuran‑2‑one core, providing a complementary synthetic route to antifungal leads with potentially higher aqueous stability.

Minimum Pharmacophore Tool for Antibacterial Mechanism‑of‑Action Studies

Given that the 4‑bromophenyl group is a key determinant of antistaphylococcal activity in combretafuranone analogs (MIC₉₅ 0.98 µM against S. aureus) [1], the target compound can be used as a structurally minimized probe to dissect the contribution of the C3‑aryl moiety to target engagement, membrane perturbation, and resistance susceptibility, independently of the C4 and C5 substituents present in more complex analogs.

Quote Request

Request a Quote for 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.